molecular formula C12H16N4O B1490843 1-(2-Azidoethyl)-4-ethoxyindoline CAS No. 2097955-49-0

1-(2-Azidoethyl)-4-ethoxyindoline

Cat. No. B1490843
CAS RN: 2097955-49-0
M. Wt: 232.28 g/mol
InChI Key: UUQWXHBUSDVRLC-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-ethoxyindoline is an organic compound that has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound has been found to have a number of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanisms of action of various drugs. In

Scientific Research Applications

Synthesis and Characterization

1-(2-Azidoethyl)-4-ethoxyindoline and related compounds have been extensively studied for their synthesis, structural specificity, and chemical properties. For instance, the synthesis and characterization of similar compounds, such as 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate, were detailed, demonstrating their potential applications in nonlinear optical properties and optical limiting applications (Ruanwas et al., 2010). Additionally, the formation of triazolines from reactions of 2-ethoxyethyl azide with monosubstituted ethylenes was studied, indicating the structural specificity and stability of these compounds (Lanovaya et al., 1987).

Applications in Materials Science

Compounds similar to 1-(2-Azidoethyl)-4-ethoxyindoline have been used in materials science, particularly in the development of new materials with unique properties. For instance, the study of profluorescent nitroxides, which are related in structure, highlighted their potential as sensors and stabilizers of radical-mediated oxidative damage, indicating their utility in monitoring polymer stability and degradation (Blinco et al., 2008).

Application in Organic Synthesis and Catalysis

The compound has shown relevance in organic synthesis and catalysis. For example, a study on electrochemically catalyzed amino-oxygenation of styrenes for the synthesis of 3-methoxyindolines and 3-ethoxyindoline indicates its potential use in environmentally benign synthesis protocols (Liang et al., 2016).

Pharmaceutical and Biological Research

Although specific studies directly relating to 1-(2-Azidoethyl)-4-ethoxyindoline were not found, compounds with similar structures have been studied for their biological activities. For example, isatidifoliumindolinones isolated from Isatis indigotica leaves showed activity against LPS-induced NO production in cells, indicating potential biomedical applications (Li et al., 2016).

Mechanism of Action

properties

IUPAC Name

1-(2-azidoethyl)-4-ethoxy-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-17-12-5-3-4-11-10(12)6-8-16(11)9-7-14-15-13/h3-5H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQWXHBUSDVRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCN2CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Azidoethyl)-4-ethoxyindoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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